molecular formula C14H10O2 B1666583 Benzil CAS No. 134-81-6

Benzil

Cat. No.: B1666583
CAS No.: 134-81-6
M. Wt: 210.23 g/mol
InChI Key: WURBFLDFSFBTLW-UHFFFAOYSA-N
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Description

Benzil, systematically known as 1,2-diphenylethane-1,2-dione, is an organic compound with the formula C14H10O2. It is a yellow crystalline solid and one of the most common diketones. This compound is primarily used as a photoinitiator in polymer chemistry .

Mechanism of Action

Target of Action

Benzil, a diketone, is a standard building block in organic synthesis . It is also known to be a potent inhibitor of human carboxylesterases , enzymes involved in the hydrolysis of carboxylesters and many clinically used drugs .

Mode of Action

It is known to interact with its targets, such as carboxylesterases, and inhibit their function . This interaction and resulting inhibition can lead to changes in the metabolic processes involving carboxylesters and certain drugs.

Biochemical Pathways

This compound is involved in several biochemical pathways. For instance, in tea (Camellia sinensis), this compound is generated from L-phenylalanine via phenylacetaldoxime . The enzymes CsCYP79D73 and CsCYP71AT96s play crucial roles in this conversion . This pathway is particularly active under stress conditions in the tea plant .

Result of Action

The result of this compound’s action largely depends on its environment and the specific targets it interacts with. For example, in the context of its inhibitory action on carboxylesterases, this compound can affect the metabolism of carboxylesters and certain drugs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in tea plants, the formation of this compound is enhanced under continuous wounding stress, which is attributed to an increase in jasmonic acid activating the expression of the enzyme CsCYP79D73 . In the context of green chemistry, the synthesis of this compound has been achieved using nano-MgO as a catalyst in the presence of acetonitrile as a solvent in an air atmosphere .

Biochemical Analysis

Biochemical Properties

Benzil condenses with amines to give diketimine ligands . A classic organic reaction of this compound is the benzilic acid rearrangement, in which base catalyses the conversion of this compound to benzilic acid . This reactivity is exploited in the preparation of the drug phenytoin .

Cellular Effects

It absorbs ultraviolet radiation at a wavelength of 260 nm, leading to decomposition with the formation of free-radical species and the formation of cross-links within the material .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a cyclic intermediate, followed by the migration of the carbonyl group and the elimination of a leaving group . A classic organic reaction of this compound is the benzilic acid rearrangement, in which base catalyses the conversion of this compound to benzilic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been used as an efficient catalyst for an improved synthesis of selective oxidation of benzoins to benzils in the presence of acetonitrile as solvent in air atmosphere .

Dosage Effects in Animal Models

Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .

Metabolic Pathways

This pathway involves the conversion of this compound to benzilic acid, a process that is catalyzed by a base .

Subcellular Localization

Understanding the subcellular localization of molecules is a key feature of eukaryotes and is essential for regulating spatial translation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzil can be synthesized through the oxidation of benzoin. One common method involves the use of nitric acid as the oxidizing agent. The reaction proceeds as follows: [ \text{C6H5CHOHCOC6H5} + \text{HNO3} \rightarrow \text{C6H5COCOC6H5} + \text{H2O} + \text{NO2} ]

Another method involves the oxidation of stilbenes in an iodine-water system under air, which provides a highly chemoselective route to this compound derivatives .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of benzoin using various oxidizing agents. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality.

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Nitric acid, iodine-water system.

    Reducing Agents: Sodium borohydride.

    Bases: Potassium hydroxide for benzilic acid rearrangement.

Major Products:

    Benzilic Acid: Formed from the benzilic acid rearrangement.

    Diketimine Ligands: Formed from condensation with amines.

Scientific Research Applications

Benzil has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzoin: The precursor to benzil, used in its synthesis.

    Benzophenone: Another diketone with similar structural features but different applications.

    Glyoxal: A simpler diketone with different reactivity and applications.

Uniqueness of this compound: this compound’s unique combination of diketone structure and photoinitiating properties sets it apart from other similar compounds. Its ability to generate free radicals upon UV exposure makes it particularly valuable in polymer chemistry and materials science .

Properties

IUPAC Name

1,2-diphenylethane-1,2-dione
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InChI

InChI=1S/C14H10O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURBFLDFSFBTLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H10O2
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DSSTOX Substance ID

DTXSID3044380
Record name 1,2-Diphenylethanedione
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Molecular Weight

210.23 g/mol
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Physical Description

Yellow solid; [Merck Index] Yellow crystalline solid; [Alfa Aesar MSDS]
Record name Benzil
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CAS No.

134-81-6
Record name Benzil
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Record name BENZIL
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

While the temperature is maintained at from 2° C. to 25° C., 16 g of the composition prepared as in Example 8 are added in small fractions over a period of 15 minutes to 35 ml of dimethyl sulfoxide containing 4.8 g of benzoin. After 2 hours, agitation at ambient temperature, the medium is poured into 200 ml of water and 60 ml of ethyl acetate. The precipitate formed is eliminated and the organic phase is concentrated under vacuum. The solid residue is recrystallised from 20 ml of ethanol. Benzil is obtained with a yield of 78%.
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4.8 g
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200 mL
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60 mL
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78%

Synthesis routes and methods III

Procedure details

A mixture of 153.8 g (0.6 mole) of benzil dimethyl ketal, 90.1 g (0.6 mole) of triethylene glycol and 3.9 g of toluene-4-sulfonic acid monohydrate are heated to 75-85° C. under an aspirator vacuum (20-30 mbar). At about 63° C., everything is dissolved. The course of the reaction is monitored by thin-layer chromatography. The reaction is stopped as soon as less than 1% of benzil dimethyl ketal is present in the mixture or the amount of benzil formed is larger than the amount of benzil dimethyl ketal still present. This is the case after 2-3 hours. The yellow solution is then cooled and neutralized with 3.8 g of a 30% solution of sodium methylate in methanol. The mixture is then heated to 60° C. under an aspirator vacuum and the methanol is distilled off. The liquid residue is diluted with 500 ml of toluene, stirred with 10 g of activated carbon and filtered through a Hyflo bed. The filtrate is evaporated in vacuo. This gives 208.8 g of a yellow, viscous oil (photoinitiator no. 1).
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153.8 g
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Synthesis routes and methods IV

Procedure details

meso-Hydrobenzoin (mg 250, 1.17 mmol) was added to a solution of o-iodoxybenzoic acid I (820 mg, 2.93 mmol) in DMSO (15 ml). After 2 hours the solution was diluted with water, filtered and extracted with diethyl ether (3×15 ml). The combined organic layers were washed with water (2×5 ml), dried over sodium sulfate and evaporated to dryness under vacuum. The residue was triturated with n-hexane to give 228 mg (93%) of benzil, mp 91°-94° C. (lit. 94°-95° C.)
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meso-Hydrobenzoin
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1.17 mmol
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15 mL
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93%

Synthesis routes and methods V

Procedure details

10 gm of commercially available monofunctional hydroxyl terminated polypropylene oxide having Mn of 5000 was dissolved in 25 ml of 20% phosgene in toluene. The mixture was heated to 60° C. for 2 hours and then the phosgene and toluene were removed by a stream of nitrogen. The resulting chloroformate end-capped oligomer was dissolved in 50 ml of methylene chloride. To this mixture was added 0.43 g (0.0019 mole) of hydroxy benzil and 5 g of pyridine at 0° C. to form a benzil end cap polypropylene oxide having Mn of about 5000. The product was isolated by an aqueous workup and the methylene chloride was removed under reduced pressure to give 8.2 g of product.
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0.43 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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